molecular formula C23H19N3O2S2 B2988368 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 867041-52-9

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2988368
CAS No.: 867041-52-9
M. Wt: 433.54
InChI Key: AJBVBTFKXJVQTJ-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound of significant interest in early-stage chemical and pharmaceutical research. This molecule is a complex hybrid structure, incorporating a saturated 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold linked via an amide bond to a 2-(thiophen-2-yl)quinoline moiety. The benzothiazole core is a privileged structure in medicinal chemistry, frequently explored for its diverse biological activities . The specific integration of this core with a quinoline-thiophene system suggests potential for investigation in various biochemical pathways. Researchers may find this compound particularly valuable as a key intermediate in synthetic chemistry or as a candidate for high-throughput screening in drug discovery campaigns. Its complex structure makes it suitable for probing protein-ligand interactions or as a starting point for the development of novel inhibitors. Suggested research applications include, but are not limited to, oncology, infectious diseases, and neuroscience, where similar molecular frameworks have shown relevance. This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use. Researchers are encouraged to conduct their own purity and identity analyses prior to use.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S2/c1-23(2)11-17-20(18(27)12-23)30-22(25-17)26-21(28)14-10-16(19-8-5-9-29-19)24-15-7-4-3-6-13(14)15/h3-10H,11-12H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBVBTFKXJVQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound has a complex structure characterized by a benzothiazole moiety and a quinoline derivative. Its molecular formula is C20H23N3O3SC_{20}H_{23}N_3O_3S with a molecular weight of approximately 385.48 g/mol. The presence of both the benzothiazole and quinoline rings contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzothiazole derivatives have shown effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating Mycobacterium tuberculosis. In vitro tests demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antitubercular drugs. For example, compounds with similar structural features showed better bioavailability and selectivity towards the target enzyme DprE1, which is crucial for cell wall biosynthesis in M. tuberculosis .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Studies involving molecular docking suggest that it may interact effectively with various cancer-related targets. For example, docking studies revealed strong binding affinities to proteins associated with tumor growth and metastasis. The cytotoxic effects against different cancer cell lines were evaluated using standard assays (e.g., MTT assay), showing promising results .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA strands or bind to DNA-associated proteins, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A summary of selected studies highlighting the biological activities of related compounds is presented in Table 1.

StudyCompoundActivityFindings
Compound 7aAntitubercularMIC values comparable to INH; high selectivity for DprE1
Various Benzothiazole DerivativesAnticancerStrong cytotoxicity against HCT116 cells; effective binding in molecular docking
Benzothiazole-based CompoundsAntimicrobialEffective against multiple bacterial strains; mechanism involves cell wall disruption

Comparison with Similar Compounds

Substituent Variations in Benzothiazole Carboxamides

Compound Name Substituent on Carboxamide Molecular Formula Molecular Weight Key Features
Target Compound 2-(Thiophen-2-yl)quinoline C₂₅H₂₂N₄O₂S₂ 498.6 Thiophene-quinoline hybrid; potential π-π stacking interactions
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide C₁₅H₁₅N₂O₃S 311.4 Smaller aromatic system; reduced steric hindrance
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide 4-(4-Methoxyphenylsulfonamido)benzamide C₂₃H₂₃N₃O₅S₂ 485.6 Sulfonamide group enhances solubility; methoxy improves lipophilicity
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 5-Methyl-3-phenylisoxazole C₂₁H₂₂N₃O₃S 399.5 Isoxazole ring confers metabolic stability

Key Structural and Functional Differences

  • Functional Groups: Sulfonamides (e.g., in ) introduce hydrogen-bonding capabilities, whereas thiophene and quinoline moieties may favor hydrophobic interactions.
  • Synthetic Accessibility: Derivatives like the furan-2-carboxamide analog () are synthesized via straightforward nucleophilic substitution, while the target compound likely requires multi-step coupling of thiophene-quinoline precursors .

Spectroscopic Characterization

  • IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=O (~1663–1682 cm⁻¹) distinguish the target compound from thiol tautomers .
  • NMR Spectroscopy: Expected signals include aromatic protons from quinoline (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.5 ppm), alongside methyl groups (δ 1.2–1.5 ppm) on the benzothiazole core .

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